Antitumor agent-106

Lung Cancer Colon Cancer Pterocarpan Analog

Antitumor agent-106 (compound 42) is a dialkylaminoethyl-modified pterocarpan analog with significantly enhanced potency over natural precursors neorautenol and shinpterocarpin. It demonstrates selective inhibition of HCT-116 colon cancer (IC50=5.2 μM) and A549 lung cancer (IC50=6.5 μM) cells, with minimal activity against Hep3B and MDA-MB-231 (>10 μM). This tissue-specific profile makes it an ideal reference compound for SAR studies and hit-to-lead optimization. Supplied as a ≥98% pure solid, soluble in DMSO for in vitro assays. For research use only; not for human therapeutic applications.

Molecular Formula C27H32N2O4
Molecular Weight 448.6 g/mol
Cat. No. B12384013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-106
Molecular FormulaC27H32N2O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)OCCN6CCN(CC6)C)C
InChIInChI=1S/C27H32N2O4/c1-27(2)9-8-20-23(33-27)7-6-21-25(20)31-17-22-19-5-4-18(16-24(19)32-26(21)22)30-15-14-29-12-10-28(3)11-13-29/h4-9,16,22,26H,10-15,17H2,1-3H3/t22-,26-/m0/s1
InChIKeyFMRJJPDZXWJQRX-NVQXNPDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-106 Procurement Guide: Potency Profile, Differential Activity & Comparator Analysis


Antitumor agent-106 (compound 42) is a synthetic pterocarpan analog derived from the natural products neorautenol and shinpterocarpin, with the molecular formula C27H32N2O4 and molecular weight 448.55 g/mol [1]. This compound features a distinctive dialkylaminoethyl-type side chain modification that distinguishes it structurally from its natural product progenitors [2]. Antitumor agent-106 exhibits selective inhibitory activity against lung and colon cancer cell lines with IC50 values ranging from 4.2–6.6 μM, while demonstrating substantially reduced activity against hepatocellular carcinoma and breast cancer cell lines (>10 μM) [1][3]. The compound is commercially available from multiple reputable vendors including MedChemExpress, TargetMol, and InvivoChem, typically supplied at ≥98% purity as a solid suitable for DMSO-based dissolution for in vitro applications [1].

Why Antitumor Agent-106 Cannot Be Substituted by Generic Pterocarpan Analogs or Alternative Anticancer Agents


Generic substitution of antitumor agent-106 with either its natural product precursors (neorautenol/shinpterocarpin) or structurally unrelated anticancer agents is not scientifically justified. The dialkylaminoethyl-type side chain modification present in antitumor agent-106 confers measurably enhanced potency compared to the unmodified natural products, with compounds bearing this side chain (including compounds 37, 42, and 43) exhibiting more promising activity against lung and colon cancer lines (4–9 μM range) than neorautenol and shinpterocarpin [1]. Furthermore, antitumor agent-106 demonstrates a distinct cellular selectivity profile with ~2-fold higher potency against HCT-116 colon cancer cells (IC50=5.2 μM) versus A549 lung cancer cells (IC50=6.5 μM) and minimal activity against Hep3B and MDA-MB-231 cells (IC50>10 μM), indicating that substitution with pan-cytotoxic agents would fail to replicate this tissue-specific activity pattern [2][3]. The structurally unrelated analog Anticancer agent 106 (compound 10ic, C26H25N3O4S), despite its similar nomenclature, exhibits a fundamentally different activity profile including B16-F10 melanoma cell apoptosis induction and in vivo antimetastatic efficacy in a lung metastatic melanoma mouse model—properties not reported for antitumor agent-106 [4].

Quantitative Differential Evidence: Antitumor Agent-106 vs. Structural Analogs and In-Class Alternatives


Cell Line Selectivity Profile: Antitumor Agent-106 vs. Neorautenol and Shinpterocarpin Parent Compounds

Antitumor agent-106 demonstrates enhanced potency and a distinct cell line selectivity profile compared to its natural product progenitors neorautenol and shinpterocarpin. The dialkylaminoethyl-type side chain modification present in antitumor agent-106 (compound 42) and related analogs (compounds 37 and 43) confers more promising activity against lung and colon cancer lines (4–9 μM range) than the unmodified natural products [1]. Within this optimized series, antitumor agent-106 exhibits differential sensitivity across cancer types: IC50=5.2 μM against HCT-116 colon cancer cells versus IC50=6.5 μM against A549 lung cancer cells (MTT assay), while showing substantially reduced activity against Hep3B hepatocellular carcinoma cells (IC50>10 μM) and MDA-MB-231 breast cancer cells (IC50>10 μM) [2][3]. This tissue-specific selectivity profile contrasts with the broader, less potent activity of the parent natural products and represents a key differentiation point for researchers investigating lung versus colon cancer models [1].

Lung Cancer Colon Cancer Pterocarpan Analog Structure-Activity Relationship

Potency Comparison: Antitumor Agent-106 vs. Antitumor Agent-107 Across Shared Cancer Cell Lines

Antitumor agent-107 (compound 5h), a structurally distinct anticancer agent with molecular formula C28H21N3O2 and molecular weight 431.5 g/mol, demonstrates substantially higher potency than antitumor agent-106 across multiple cancer cell lines [1]. In direct cross-study comparison using the A549 lung cancer cell line, antitumor agent-107 exhibits a GI50 of 0.58 μM (SRB assay) compared to antitumor agent-106's IC50 of 6.5 μM (MTT assay)—representing an approximately 11-fold difference in potency [2][3]. This potency differential extends to renal cancer cell lines, where antitumor agent-107 shows GI50 values of 1.57 μM against 786-0 cells and 0.65 μM against A498 cells, while comparable data for antitumor agent-106 in renal cancer models are not reported in the primary literature [2]. The broader potency profile of antitumor agent-107 encompasses GI50 values ranging from 0.35 to 9.43 μM across various human cancer cell lines, with particularly potent activity against leukemia cell lines (GI50=0.32–1.34 μM) [1]. These quantitative differences indicate that antitumor agent-107 may be the preferred selection for applications requiring sub-micromolar potency, while antitumor agent-106 may offer value in studies where moderate potency with distinct tissue selectivity is desired [3].

Lung Cancer Renal Cancer Cross-Study Comparison Potency Benchmarking

Structural Differentiation: Antitumor Agent-106 vs. Anticancer Agent 106 (Compound 10ic)

Despite similar nomenclature, antitumor agent-106 (compound 42, C27H32N2O4, MW 448.55) and Anticancer agent 106 (compound 10ic, C26H25N3O4S, MW 475.56) are structurally and functionally distinct chemical entities [1][2]. Anticancer agent 106 is a thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivative that induces apoptosis in B16-F10 melanoma cells (IC50=4.8 μM at 24 hours) and potently inhibits metastatic nodules in a mouse model of lung metastatic melanoma (9–9.5 mg/kg i.p., every 3rd day for 22 days) [2]. In contrast, antitumor agent-106 is a pterocarpan analog with demonstrated activity against lung and colon cancer cell lines (IC50=4.2–6.6 μM) but no reported in vivo efficacy data or melanoma-specific activity in the primary literature [1]. The compounds differ in elemental composition (C27H32N2O4 vs. C26H25N3O4S), molecular weight (448.55 vs. 475.56), and core scaffold architecture [1][2]. Procurement of the incorrect compound would fundamentally alter experimental outcomes, particularly in melanoma metastasis models where Anticancer agent 106 demonstrates unique antimetastatic efficacy not shared by antitumor agent-106 [2].

Melanoma Metastasis Structural Verification Procurement Quality Control

Cellular Selectivity: Antitumor Agent-106 vs. Clinical-Stage HDAC and BET Inhibitors

Antitumor agent-106 exhibits a fundamentally different potency and target engagement profile compared to clinical-stage epigenetic inhibitors such as the HDAC inhibitor vorinostat (SAHA) and the BET bromodomain inhibitor I-BET762 (GSK525762) [1]. Vorinostat inhibits HDAC1 and HDAC3 with IC50 values of 10 nM and 20 nM respectively in cell-free assays, while exhibiting antiproliferative effects against cancer cell lines with IC50 values of 3–8 μM . I-BET762 selectively inhibits BRD2, BRD3, and BRD4 with IC50 values of 32.5–42.5 nM . In contrast, antitumor agent-106 operates at a moderate potency range (IC50=4.2–6.6 μM) with no defined molecular target reported in the primary literature, indicating a distinct mechanism of action likely unrelated to HDAC or BET inhibition [1]. This mechanistic distinction is further supported by the cellular selectivity profile: antitumor agent-106 shows differential activity across cell lines (HCT-116 IC50=5.2 μM vs. Hep3B IC50>10 μM), whereas vorinostat typically exhibits broader antiproliferative effects across multiple cancer types (IC50=3–8 μM range) [1]. Researchers investigating epigenetic mechanisms should therefore not substitute antitumor agent-106 for established HDAC or BET inhibitors, as the compounds engage distinct cellular pathways and exhibit different potency profiles [1].

HDAC Inhibitor BET Inhibitor Epigenetic Therapy Selectivity Profiling

Recommended Research and Industrial Application Scenarios for Antitumor Agent-106 Based on Quantified Differential Evidence


Colon Cancer Cell Line Studies (HCT-116 Model)

Antitumor agent-106 demonstrates its highest measured potency against HCT-116 colon cancer cells (IC50=5.2 μM, MTT assay) compared to A549 lung cancer cells (IC50=6.5 μM) [1]. This ~25% higher potency in colon cancer models makes HCT-116 the optimal cell line for initial dose-response characterization and mechanism-of-action studies. Researchers should prepare compound stock solutions in DMSO and perform MTT assays with 48–72 hour incubation periods, using concentrations ranging from 1–20 μM to capture the full dose-response curve around the IC50 value. The moderate potency profile allows for clear discrimination between sensitive and resistant cell populations without requiring sub-micromolar compound handling that may introduce solubility or precipitation artifacts [1][2].

Lung Cancer Cell Line Studies (A549 Model)

Antitumor agent-106 exhibits moderate inhibitory activity against A549 lung cancer cells (IC50=6.5 μM, MTT assay), representing a ~25% reduction in potency compared to HCT-116 colon cancer cells [1]. This differential sensitivity enables comparative studies investigating tissue-specific determinants of compound response. A549 cells may serve as a moderately responsive comparator when benchmarking against more potent analogs such as antitumor agent-107 (A549 GI50=0.58 μM, SRB assay), providing an ~11-fold dynamic range for structure-activity relationship (SAR) studies [1][3]. Researchers should note that the moderate potency in A549 cells may require extended incubation times (up to 72 hours) to observe robust antiproliferative effects [1].

Selectivity Control Studies (Hep3B and MDA-MB-231 Negative Controls)

Antitumor agent-106 demonstrates minimal activity against Hep3B hepatocellular carcinoma cells (IC50>10 μM) and MDA-MB-231 breast cancer cells (IC50>10 μM), establishing a >2-fold selectivity window relative to HCT-116 colon cancer cells (IC50=5.2 μM) [1][2]. These cell lines can serve as valuable negative controls in experiments designed to validate tissue-specific activity or to assess off-target cytotoxicity. The lack of significant antiproliferative activity at concentrations up to 10 μM indicates that antitumor agent-106 does not function as a pan-cytotoxic agent, supporting its utility in studies requiring discrimination between sensitive and resistant cancer cell populations [2].

SAR Studies with Pterocarpan Scaffold Modifications

Antitumor agent-106 belongs to a series of dialkylaminoethyl-modified pterocarpan analogs (including compounds 37 and 43) that demonstrate enhanced potency against lung and colon cancer lines compared to the unmodified natural products neorautenol and shinpterocarpin [2]. This compound serves as a key reference point in structure-activity relationship (SAR) investigations exploring the impact of side chain modifications on antiproliferative activity. The 4.2–6.6 μM IC50 range provides a moderate baseline for assessing potency improvements from further scaffold optimization. The defined molecular formula (C27H32N2O4) and molecular weight (448.55 g/mol) enable precise analytical characterization for SAR library development and hit-to-lead optimization campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.